Cas no 22230-82-6 (Dimethyl-d6 Sulfone)

Dimethyl-d6 Sulfone 化学的及び物理的性質
名前と識別子
-
- Methane-d3,sulfonylbis- (9CI)
- DIMETHYL SULFONE-D6
- Dimethyl-D6 Sulfone
- [D7]-benzyl chloride
- 217336_ALDRICH
- AC1MC4BU
- A-Chlorotoluene-d7
- benzyl chloride d-7
- benzyl chloride-d7
- benzyl-d7 chloride
- bis-trideuteriomethyl sulfone
- d6-dimethylsulfone
- d7-benzyl chloride
- EINECS 261-790-2
- methyl sulfone-d6
- perdeuterobenzyl chloride
- perdeuterodimethyl sulfone
- Dimethyl sulfone-d6, 99 atom % D, 99% (CP)
- D98047
- 22230-82-6
- HY-Y1314S
- J-014595
- CS-0226298
- Trideuterio(trideuteriomethylsulfonyl)methane
- dimethylsulfone-d6
- SCHEMBL706415
- (?H?)methanesulfonyl(?H?)methane
- Methane-d3, sulfonylbis- (9CI); (Methyl sulfone)-d6 (8CI); ((Methyl-d3)sulfonyl)methane-d3; Dimethyl sulfone-d6; Perdeuterated dimethyl sulfone; Perdeuteromethyl sulfone
- Dimethyl-d6 Sulfone
-
- MDL: MFCD00144145
- インチ: InChI=1S/C2H6O2S/c1-5(2,3)4/h1-2H3/i1D3,2D3
- InChIKey: HHVIBTZHLRERCL-WFGJKAKNSA-N
- ほほえんだ: [2H]C(S(C([2H])([2H])[2H])(=O)=O)([2H])[2H]
計算された属性
- せいみつぶんしりょう: 100.04651108g/mol
- どういたいしつりょう: 100.04651108g/mol
- 同位体原子数: 6
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 85.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.5Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.212
- ゆうかいてん: 107-109 °C (lit.)
- ふってん: 238 °C(lit.)
- フラッシュポイント: 132.7°C
- 屈折率: 1.402
- ようかいせい: 使用できません
Dimethyl-d6 Sulfone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D479352-250mg |
Dimethyl-d6 Sulfone |
22230-82-6 | 250mg |
$523.00 | 2023-05-18 | ||
TRC | D479352-5mg |
Dimethyl-d6 Sulfone |
22230-82-6 | 5mg |
$ 64.00 | 2023-09-07 | ||
A2B Chem LLC | AF31667-5mg |
DIMETHYL-D6 SULFONE |
22230-82-6 | 5mg |
$476.00 | 2024-04-20 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 492272-1G |
Dimethyl-d6 Sulfone |
22230-82-6 | 99% | 1g |
¥8473 | 2023-12-05 | |
A2B Chem LLC | AF31667-500mg |
DIMETHYL-D6 SULFONE |
22230-82-6 | 500mg |
$698.00 | 2024-04-20 | ||
TRC | D479352-1g |
Dimethyl-d6 Sulfone |
22230-82-6 | 1g |
$1206.00 | 2023-05-18 | ||
TRC | D479352-50mg |
Dimethyl-d6 Sulfone |
22230-82-6 | 50mg |
$201.00 | 2023-05-18 | ||
A2B Chem LLC | AF31667-1g |
DIMETHYL-D6 SULFONE |
22230-82-6 | 1g |
$1068.00 | 2024-04-20 |
Dimethyl-d6 Sulfone 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
6. Book reviews
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
9. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
Dimethyl-d6 Sulfoneに関する追加情報
Professional Introduction to Dimethyl-d6 Sulfone (CAS No: 22230-82-6)
Dimethyl-d6 Sulfone, chemically designated as dimethyl sulfone with the molecular formula (D6)SO2, is a deuterated derivative of dimethyl sulfone (DMSO). This compound, identified by its unique CAS number CAS No: 22230-82-6, has garnered significant attention in the field of pharmaceutical research and chemical synthesis due to its distinct properties and potential applications. The introduction of deuterium atoms enhances its stability and isotopic purity, making it a valuable tool in various scientific investigations.
The compound is primarily utilized as an internal standard in nuclear magnetic resonance (NMR) spectroscopy, where its high resolution and well-defined peaks facilitate accurate structural elucidation of complex molecules. In recent years, the demand for isotopically labeled compounds has surged, particularly in the realm of drug discovery and metabolomics. Dimethyl-d6 Sulfone exemplifies this trend, offering researchers a reliable and precise tool for analyzing metabolic pathways and drug interactions.
Recent studies have highlighted the role of sulfone derivatives in medicinal chemistry. Specifically, dimethyl sulfone has been investigated for its potential anti-inflammatory and antioxidant properties. The introduction of deuterium atoms in Dimethyl-d6 Sulfone does not significantly alter these pharmacological effects but enhances the compound's suitability for NMR studies. This has led to its adoption in clinical trials where precise molecular characterization is crucial.
In the context of drug development, Dimethyl-d6 Sulfone serves as a critical component in the synthesis of novel therapeutic agents. Its stability under various reaction conditions makes it an ideal candidate for multi-step organic synthesis. Additionally, the compound's isotopic purity ensures that NMR spectra are free from interference, allowing for more accurate interpretation of data. This has been particularly beneficial in the study of enzyme mechanisms and substrate binding affinities.
The pharmaceutical industry has also explored the use of Dimethyl-d6 Sulfone in drug formulation and delivery systems. Its chemical properties enable it to act as a stabilizer and enhancer for bioactive molecules. For instance, studies have demonstrated its effectiveness in improving the bioavailability of certain drugs by protecting them from degradation. This application aligns with the growing emphasis on precision medicine, where tailored therapeutic solutions are designed to meet individual patient needs.
Beyond pharmaceutical applications, Dimethyl-d6 Sulfone finds utility in environmental science and material research. Its isotopic labeling properties make it valuable for tracing chemical pathways in ecosystems and understanding pollutant degradation processes. In material science, the compound is used to study polymer degradation and cross-linking mechanisms, contributing to advancements in material engineering.
The synthesis of Dimethyl-d6 Sulfone involves a series of well-established chemical reactions that ensure high yield and purity. The process typically begins with the reaction of dimethyl sulfide with an oxidizing agent under controlled conditions. The subsequent introduction of deuterium atoms is achieved through catalytic hydrogenation or isotopic exchange techniques. These methods are optimized to minimize side reactions and maximize the incorporation of deuterium atoms.
The quality control of Dimethyl-d6 Sulfone is paramount to ensure its reliability in scientific applications. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are employed to verify its purity and isotopic composition. These methods provide detailed insights into the compound's molecular structure and confirm its suitability for various research purposes.
The future prospects of Dimethyl-d6 Sulfone are promising, with ongoing research expanding its applications across multiple disciplines. Advances in NMR spectroscopy continue to enhance its utility as an internal standard, while new synthetic methodologies may further improve its production efficiency. Additionally, collaborations between academia and industry are expected to drive innovative uses for this versatile compound.
In conclusion, Dimethyl-d6 Sulfone (CAS No: 22230-82-6) represents a significant advancement in chemical research due to its unique properties and broad applicability. Its role in pharmaceutical development, environmental science, and material research underscores its importance as a tool for scientific discovery. As research methodologies continue to evolve, Dimethyl-d6 Sulfone is poised to remain at the forefront of innovation in these fields.
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